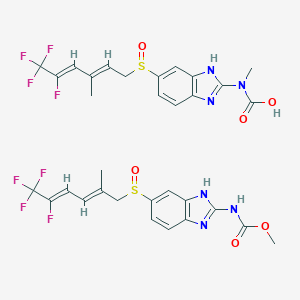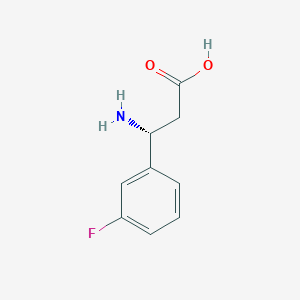
Dienbendazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dienbendazole is a chemical compound that belongs to the benzimidazole family. It is a broad-spectrum anthelmintic drug that is commonly used to treat parasitic infections in both humans and animals. The chemical structure of this compound is similar to other benzimidazole drugs, such as albendazole and mebendazole. However, unlike these drugs, this compound has not been approved for human use and is primarily used in veterinary medicine.
Wirkmechanismus
The mechanism of action of dienbendazole is similar to other benzimidazole drugs. It works by binding to the tubulin protein in the parasite's cells, which disrupts the microtubule structure and prevents the parasite from dividing and multiplying. This leads to the death of the parasite and the elimination of the infection.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
Dienbendazole has several advantages for use in laboratory experiments. It is a well-established drug with a known mechanism of action, which makes it a valuable tool for studying the effects of anti-parasitic drugs. In addition, this compound is relatively inexpensive and easy to obtain, which makes it accessible to researchers with limited resources.
However, there are also some limitations to the use of this compound in laboratory experiments. It has low solubility in water, which can make it difficult to administer to cells or animals. In addition, this compound has not been extensively studied in humans, which limits its potential for clinical translation.
Zukünftige Richtungen
There are several potential future directions for the study of dienbendazole. One area of research is the development of new formulations of this compound that improve its solubility and bioavailability. This could lead to more effective treatments for parasitic infections and cancer.
Another area of research is the study of this compound in combination with other drugs. There is evidence to suggest that this compound may have synergistic effects with other anti-cancer drugs, which could lead to more effective treatments for cancer.
Finally, there is potential for the development of new analogs of this compound that have improved pharmacological properties. This could lead to the development of new drugs with enhanced anti-parasitic and anti-cancer activity.
Synthesemethoden
The synthesis of dienbendazole involves the reaction of 2-aminobenzimidazole with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). The reaction results in the formation of this compound as a yellow crystalline powder. The synthesis of this compound is a straightforward process that can be easily scaled up for industrial production.
Wissenschaftliche Forschungsanwendungen
Dienbendazole has been extensively studied for its potential use as an anti-cancer drug. In vitro studies have shown that this compound has potent anti-tumor activity against a wide range of cancer cell lines, including prostate, breast, lung, and colon cancer. In addition, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism for eliminating cancer cells from the body.
Eigenschaften
CAS-Nummer |
130007-56-6 |
|---|---|
Molekularformel |
C32H30F8N6O6S2 |
Molekulargewicht |
810.7 g/mol |
IUPAC-Name |
methyl N-[6-[(2E,4Z)-5,6,6,6-tetrafluoro-2-methylhexa-2,4-dienyl]sulfinyl-1H-benzimidazol-2-yl]carbamate;methyl-[6-[(2E,4Z)-5,6,6,6-tetrafluoro-3-methylhexa-2,4-dienyl]sulfinyl-1H-benzimidazol-2-yl]carbamic acid |
InChI |
InChI=1S/2C16H15F4N3O3S/c1-9(3-6-13(17)16(18,19)20)8-27(25)10-4-5-11-12(7-10)22-14(21-11)23-15(24)26-2;1-9(7-13(17)16(18,19)20)5-6-27(26)10-3-4-11-12(8-10)22-14(21-11)23(2)15(24)25/h3-7H,8H2,1-2H3,(H2,21,22,23,24);3-5,7-8H,6H2,1-2H3,(H,21,22)(H,24,25)/b9-3+,13-6-;9-5+,13-7- |
InChI-Schlüssel |
KATLQUJATNMJHR-ALLAXXPTSA-N |
Isomerische SMILES |
C/C(=C\C=C(\C(F)(F)F)/F)/CS(=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC.C/C(=C\CS(=O)C1=CC2=C(C=C1)N=C(N2)N(C)C(=O)O)/C=C(/C(F)(F)F)\F |
SMILES |
CC(=CC=C(C(F)(F)F)F)CS(=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC.CC(=CCS(=O)C1=CC2=C(C=C1)N=C(N2)N(C)C(=O)O)C=C(C(F)(F)F)F |
Kanonische SMILES |
CC(=CC=C(C(F)(F)F)F)CS(=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC.CC(=CCS(=O)C1=CC2=C(C=C1)N=C(N2)N(C)C(=O)O)C=C(C(F)(F)F)F |
Synonyme |
dienbendazole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















